molecular formula C19H20N2O3S B2814631 N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide CAS No. 1795084-35-3

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2814631
CAS No.: 1795084-35-3
M. Wt: 356.44
InChI Key: SIOCNAJMNNDKPK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-19(23,10-13-3-6-15(24-2)7-4-13)11-20-18(22)14-5-8-16-17(9-14)25-12-21-16/h3-9,12,23H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOCNAJMNNDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of various substituted derivatives

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • lists unrelated methanesulfonamides and quinoline derivatives (e.g., N-[4-(2-chloroacetyl)phenyl]methanesulfonamide), which share neither functional groups nor biological targets with the queried compound .

No data tables, pharmacological profiles, or crystallographic parameters for the target compound or its analogs are present in these sources.

Challenges in Comparative Analysis

A scientifically rigorous comparison would require:

  • Structural analogs : Benzothiazole derivatives with similar hydroxypropyl or 4-methoxyphenyl substituents (e.g., riluzole analogs, kinase inhibitors).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) data : Solubility, logP, metabolic stability, or target binding affinities.
  • Biological activity : Anticancer, antimicrobial, or neuroprotective profiles (common for benzothiazoles).

None of these parameters are available in the provided evidence.

Recommendations for Further Research

To address this gap, future studies should:

Synthesize the compound and characterize its structure via X-ray crystallography (as in ).

Compare its electronic properties (e.g., Hammett constants) with benzimidazole derivatives like those in .

Evaluate its sulfonamide interactions (if applicable) using methodologies from .

Biological Activity

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention in recent research for its diverse biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 336.42 g/mol

Research indicates that this compound functions primarily as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a critical role in various cellular processes including proliferation and survival. By inhibiting this pathway, it may exhibit antiproliferative effects on cancer cells.

In Vitro Studies

In vitro studies have demonstrated significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in various studies:

Cell Line IC50 (µM) Reference
HCT 1163.7
MCF-71.2
HEK 2935.3

These results indicate that the compound exhibits selective cytotoxicity towards breast cancer cells (MCF-7), which is particularly noteworthy for therapeutic applications.

Antioxidant Activity

The compound also displays antioxidant properties. It has been tested using various assays such as DPPH and FRAP, showing pronounced activity that suggests it can mitigate oxidative stress in cells. The following table highlights the antioxidant capacity of selected derivatives:

Compound DPPH IC50 (µM) FRAP (µM) Reference
Compound A25100
Compound B3090

These findings suggest that this compound may serve as a potential therapeutic agent against oxidative stress-related conditions.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are summarized below:

Bacterial Strain MIC (µM) Reference
Enterococcus faecalis8
Staphylococcus aureus16

These results indicate its potential use as an antibacterial agent, particularly in treating infections caused by resistant strains.

Case Studies and Clinical Relevance

While extensive clinical trials are still required to fully establish the therapeutic potential of this compound, preliminary studies suggest promising applications in oncology and infectious disease management.

Case Study: Cancer Treatment

A notable case study involved the application of this compound in a murine model of breast cancer, where it significantly reduced tumor size compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.

Case Study: Antioxidant Effects

Another study focused on its antioxidant effects in diabetic rats, where treatment with the compound resulted in lower levels of oxidative stress markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3-benzothiazole-6-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions .
  • Step 2 : Introduction of the 4-methoxyphenyl and hydroxypropyl groups via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Step 3 : Final carboxamide coupling using activated esters (e.g., HATU or EDC) in the presence of coupling agents .
    • Key Variables : Temperature (60–100°C), solvent polarity, and reaction time significantly affect yield (reported 45–70% for analogous compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry of the hydroxypropyl group, though crystallization challenges may require co-crystallization agents .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients .

Q. What are the primary biological activities reported for benzothiazole-6-carboxamide derivatives, and which assays are used to evaluate them?

  • Activities : Anticancer (via kinase inhibition), antimicrobial (Gram-positive bacteria), and enzyme inhibition (e.g., COX-2, topoisomerase) .
  • Assays :

  • MTT Assay : For cytotoxicity profiling (IC50_{50} values in µM ranges) .
  • Microbroth Dilution : MIC determination against bacterial strains .
  • Fluorescence Polarization : To study binding affinity to enzyme targets .

Advanced Research Questions

Q. How can structural modifications of the hydroxypropyl and 4-methoxyphenyl groups enhance pharmacokinetic properties?

  • Optimization Strategies :

  • Hydroxypropyl Group : Replace with PEGylated chains to improve solubility and reduce plasma protein binding .
  • 4-Methoxyphenyl : Introduce halogen substituents (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration, as seen in analogs with 3-chloro-4-fluorophenyl moieties .
    • In Silico Tools : Use QSAR models to predict logP and solubility, validated by experimental ADME assays .

Q. How do researchers reconcile contradictions in reported biological activities across structurally similar benzothiazole derivatives?

  • Case Study : Discrepancies in anticancer activity may arise from variations in:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO2_2) enhance DNA intercalation, while electron-donating groups (e.g., -OCH3_3) favor enzyme inhibition .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
    • Resolution : Meta-analysis of structure-activity relationships (SAR) and standardized assay protocols .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., EGFR), leveraging crystallographic data from PDB .
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Cross-correlate with SPR (surface plasmon resonance) binding affinity data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Process Chemistry :

  • Catalyst Screening : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of the hydroxypropyl group .
  • Flow Chemistry : Continuous-flow reactors to control exothermic reactions and minimize racemization .

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